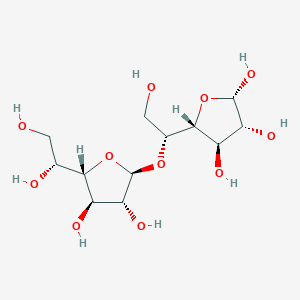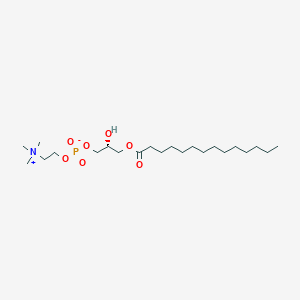
Hexadecanamide
Overview
Description
Palmitamide, also known as hexadecanamide, is a fatty acid amide derived from palmitic acid. It is a naturally occurring compound found in various biological systems and is known for its role in modulating physiological processes. Palmitamide is a member of the N-acylethanolamine family, which includes other compounds such as palmitoylethanolamide and oleoylethanolamide.
Mechanism of Action
Hexadecanamide, also known as Palmitamide, is a primary fatty acid amide derived from palmitic acid . It belongs to a class of important cell signaling lipids . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is reported to demonstrate weak anticonvulsant activity in a maximal electroshock seizure test in mice . It is also known to inhibit fatty acid amide hydrolase, modulating anandamide expression .
Mode of Action
This compound interacts with its targets and results in changes in the body. For instance, it inhibits the activation of the NF-κB pathway caused by Staphylococcus aureus in mouse mammary epithelial cells (MMECs) . This inhibition is involved in the activation of PPARα and subsequent SIRT1 .
Biochemical Pathways
This compound affects several biochemical pathways. It activates PPARα, which upregulates SIRT1 and subsequently inhibits NF-κB activation and inflammatory responses . This modulation of pathways helps in limiting inflammation and repairing barrier integrity .
Result of Action
This compound has been shown to have anti-inflammatory effects. It effectively attenuates Staphylococcus aureus-induced mastitis by limiting inflammation and repairing barrier integrity . It also suppresses mammary inflammatory responses .
Action Environment
Environmental factors can influence the action of this compound. For instance, the composition of the medium, sodium chloride level, temperature, and pH value can influence the cell’s lipid composition, its hydrophobicity, and the zeta-potential . These factors can affect the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Hexadecanamide interacts with various enzymes, proteins, and other biomolecules. It has been found to exert suppressive effects, inhibiting cellular activation . It is involved in the activation of PPARα, which upregulates SIRT1 and subsequently inhibits NF-κB activation and inflammatory responses .
Cellular Effects
This compound has been shown to have a variety of different activities depending on the cell type tested . For instance, it has been found to ameliorate Staphylococcus aureus-induced mastitis in mice, which was related to the suppression of mammary inflammatory responses and repair of the blood-milk barrier .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It depresses Staphylococcus aureus-induced activation of the NF-κB pathway and improves barrier integrity in mouse mammary epithelial cells (MMECs) . This is achieved through the activation of PPARα, which upregulates SIRT1 and subsequently inhibits NF-κB activation and inflammatory responses .
Temporal Effects in Laboratory Settings
It has been found to be effective in ameliorating Staphylococcus aureus-induced mastitis in mice .
Transport and Distribution
It has been found to be significantly reduced in rumen fluid and milk from cows with SARA-associated mastitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitamide can be synthesized through the reaction of palmitic acid with ammonia or an amine. One common method involves the use of palmitic acid and ethanolamine in the presence of a coupling reagent. The reaction typically occurs under mild conditions, with the formation of palmitamide as the primary product.
Industrial Production Methods
Industrial production of palmitamide often involves the use of catalysts to enhance the reaction efficiency and yield. For example, a catalyst comprising trisodium phosphate, metatitanic acid, and chromatographic silica gel can be used to synthesize oil-based palmitamide. This method is environmentally friendly and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions
Palmitamide undergoes various chemical reactions, including:
Oxidation: Palmitamide can be oxidized to form palmitic acid and other oxidation products.
Reduction: Reduction of palmitamide can yield palmitic alcohol.
Substitution: Palmitamide can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Palmitic acid
Reduction: Palmitic alcohol
Substitution: Various N-substituted palmitamides
Scientific Research Applications
Palmitamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid amides and their reactions.
Biology: Investigated for its role in cellular signaling and modulation of physiological processes.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of lubricants, surfactants, and other industrial products
Comparison with Similar Compounds
Similar Compounds
Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory and analgesic properties.
Oleoylethanolamide: A fatty acid amide involved in the regulation of appetite and metabolism.
Anandamide: An endocannabinoid that plays a role in pain modulation and other physiological processes.
Uniqueness
Palmitamide is unique in its specific interactions with PPAR-α and its ability to modulate mast cell activity. While similar compounds like palmitoylethanolamide also exhibit anti-inflammatory properties, palmitamide’s distinct molecular targets and pathways contribute to its unique pharmacological profile .
Properties
IUPAC Name |
hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMFIZWXHQJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044707 | |
| Record name | Palmitamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Hexadecanamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Palmitic amide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
629-54-9 | |
| Record name | Hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palmitamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX1MQ82M73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Palmitic amide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.00 °C. @ 760.00 mm Hg | |
| Record name | Palmitic amide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)











